Rugulosin

概要

説明

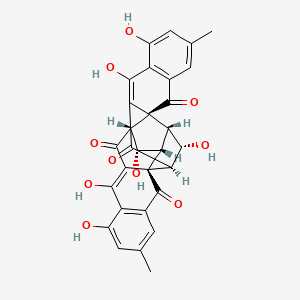

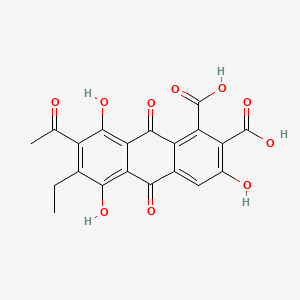

Rugulosin is an anthraquinoid mycotoxin produced by Penicillium species . It is a cyclic ketone and an organic polycyclic compound . It is also a natural product found in Ophiocordyceps sinensis and Sydowia polyspora .

Synthesis Analysis

The chemoenzymatic synthesis of a heterodimeric (−)-rugulosin B, homodimeric (−)-rugulosin C, and several rugulin analogues can be achieved in three to four steps starting from anthraquinones . This work supports dimerization between variously substituted putative monomeric intermediates during the biosynthesis of naturally occurring (+)-rugulosin B and C .

Molecular Structure Analysis

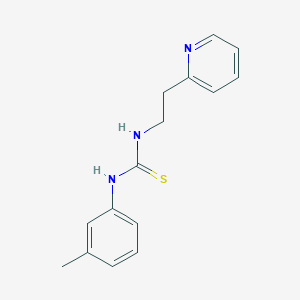

Rugulosin has the molecular formula C30H22O10 . Its molecular weight is 542.5 g/mol . The IUPAC name for Rugulosin is 8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo [14.11.1.0 2,11 .0 2,15 .0 4,9 .0 13,17 .0 17,26 .0 19,24 ]octacosa-4 (9),5,7,10,19 (24),20,22,25-octaene-3,12,18,27-tetrone .

Chemical Reactions Analysis

The total synthesis of (+)-rugulosin and (+)-2,2′-epi-cytoskyrin A was successfully demonstrated by the group of Nicolaou . A much simpler chemoenzymatic, biomimetic, and protecting group free synthesis of their enantiomers, (−)-rugulosin and (−)-2,2′-epi-cytoskyrin A, has been reported .

科学的研究の応用

Application in Chemical Synthesis

- Field : Chemical Synthesis

- Summary of Application : Rugulosin, specifically (−)-rugulosin B and C, and several rugulin analogues have been synthesized in a chemoenzymatic, biomimetic fashion . This synthesis starts from anthraquinones and involves three to four steps .

- Methods of Application : The process involves the dimerization of variously substituted putative monomeric intermediates during the biosynthesis of naturally occurring (+)-rugulosin B and C . The synthesis of rugulin analogues is achieved through the oxidation of rugulosin analogues using ceric ammonium nitrate (CAN) in water .

- Results or Outcomes : This method provides the first evidence in support of the homo/hetero dimerization step during the biosynthesis of (+)-rugulosin B and C in Penicillium radicum FKI-3765-2 . It also highlights the feasibility of synthesizing complex dimeric bisanthraquinones in fewer steps without the need for any protecting groups .

Biological Activities

- Field : Bioinsecticide and Antimicrobial Activity

- Summary of Application : Rugulosin is known to play a role as a bioinsecticide . Additionally, (+)-rugulosin B, a heterodimeric bisanthraquinone isolated from Penicillium radicum FKI-3765-2, shows antimicrobial activity against methicillin-resistant Staphylococcus aureus .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDPVUTXKUGISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rugulosin | |

CAS RN |

21884-45-7, 23537-16-8 | |

| Record name | Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021884457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUGULOSIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RUGULOSIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

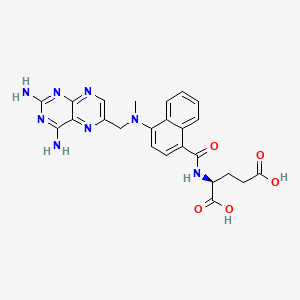

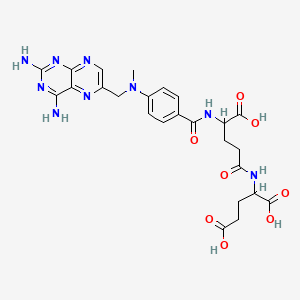

![2-[[4-[(2,4-Diamino-5-ethylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B1680197.png)

![(3Z)-3-[(3,4-dichlorophenyl)methylidene]-1H-indol-2-one](/img/structure/B1680206.png)

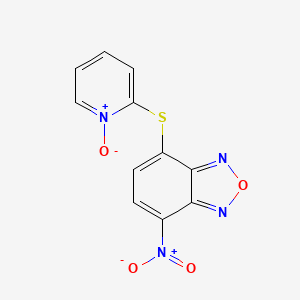

![Pyrimidine, 4-[(2,4-dinitrophenyl)thio]-](/img/structure/B1680213.png)